1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate
CAS No.: 1609402-87-0
Cat. No.: VC4495899
Molecular Formula: C16H23N3O8
Molecular Weight: 385.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609402-87-0 |
|---|---|
| Molecular Formula | C16H23N3O8 |
| Molecular Weight | 385.373 |
| IUPAC Name | 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine;oxalic acid |
| Standard InChI | InChI=1S/C12H19N3.2C2H2O4/c1-15-7-4-12(5-8-15)14-10-11-3-2-6-13-9-11;2*3-1(4)2(5)6/h2-3,6,9,12,14H,4-5,7-8,10H2,1H3;2*(H,3,4)(H,5,6) |
| Standard InChI Key | KLNAJZGJTGAFMQ-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)NCC2=CN=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Introduction
1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate is a chemical compound with the molecular formula C16H23N3O8 and a molecular weight of approximately 385.37 g/mol . It is also known by several synonyms, including 1-methyl-N-(3-pyridinylmethyl)-4-piperidinamine diethanedioate, 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-aminedioxalate, and 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-aminedioxalate .
Synonyms and Identifiers
| Identifier | Value/Description |
|---|---|
| PubChem CID | 75531218 |
| CAS Number | 1609402-87-0 |
| Molecular Formula | C16H23N3O8 |
| Molecular Weight | Approximately 385.37 g/mol |
Synthesis and Preparation
While specific synthesis details for 1-Methyl-N-(pyridin-3-ylylmethy)piperidn-in-a-dioxlte are not widely documented in available sources, compounds of similar structures often involve reactions that form the piperidine core followed by alkylation with pyridinemethanamine derivatives.
General Synthetic Approach:
Synthesis typically involves:
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Formation of the piperidine ring.
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Alkylation with pyridinemethanamine.
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Salt formation using oxalic acid.
Applications and Research Findings
This compound does not appear to have extensive published research on its specific applications or biological activities based on available sources up to early February 2025.
Potential Areas of Interest:
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Neurological Disorders: Given its structural similarity to other neuroactive compounds.
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Pharmaceutical Development: As part of broader screening efforts for novel drug candidates.
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